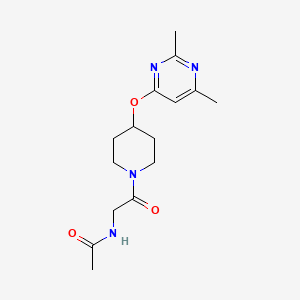

N-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-substituted acetamide derivatives, including those with a piperidine moiety, has been explored in the literature. In one study, a series of N-aryl/aralkyl substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized. The process involved the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions in aqueous media to yield the parent compound N-(Piperidin-1-yl) benzenesulfonamide. Subsequent substitution at the nitrogen atom with different electrophiles N-aryl/aralkyl-substituted-2-bromoacetamides in the presence of sodium hydride (NaH) and N,N-Dimethylformamide (DMF) resulted in a new series of N-substituted acetamide derivatives .

Molecular Structure Analysis

The molecular structure of N-(4,6-dimethylpyrid-2-yl)acetamide has been characterized as being composed of two parts: the N-(4,6-dimethylpyrid-2-yl)acetamide group and a 3-methylnitrobenzene group. These two parts are approximately planar, and the planes through the pyridyl and phenyl rings form an angle of 64.5 degrees. An intramolecular hydrogen bond contributes to the planarity of the N-(4,6-dimethylpyrid-2-yl)acetamide group, forming a pseudo ring. Additionally, the molecules are linked together by intermolecular hydrogen bonds, forming chains parallel to the c-axis in the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of N-substituted acetamide derivatives can be inferred from their synthesis and molecular interactions. The presence of the piperidine moiety and the ability to form hydrogen bonds suggest that these compounds could participate in various chemical reactions, particularly those involving nucleophilic attack at the carbonyl carbon of the acetamide group. The intramolecular hydrogen bond observed in the molecular structure analysis may also influence the reactivity by stabilizing certain conformations of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamide derivatives are closely related to their molecular structure. The planarity of the molecules and the presence of intramolecular hydrogen bonds likely affect the melting points, solubility, and crystalline properties of these compounds. The spectral data, including IR, EIMS, and (1)H-NMR, confirm the structure of the synthesized compounds. The biological activity of these compounds, as evaluated against acetylcholinesterase, butyrylcholinesterase (AChE and BChE), and lipoxygenase (LOX) enzymes, indicates that they have promising activity, which is a significant physical property related to their potential use as therapeutic agents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is used as a precursor or component in the synthesis of compounds with notable antimicrobial activity. For instance, studies have shown the synthesis of pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. These compounds have demonstrated good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid, highlighting the chemical's potential in creating effective antimicrobial agents (Hossan et al., 2012).

Anticonvulsant Properties

Another application involves its use in synthesizing derivatives for anticonvulsant therapy. Research into S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has identified potential anticonvulsant agents, with studies showing moderate activity in rat models. These findings suggest that compounds derived from this compound could offer new avenues for epilepsy treatment and management (Severina et al., 2020).

Insecticidal Activities

Furthermore, the compound plays a role in the development of insecticides. Pyridine derivatives synthesized using this chemical structure have shown significant toxicity against pests like the cowpea aphid, Aphis craccivora Koch. This indicates its potential in agricultural applications for controlling pest populations and protecting crops (Bakhite et al., 2014).

Molecular Docking and Biological Screening

Its derivatives have been subject to molecular docking and biological screening, revealing potential antibacterial, antifungal, and anthelmintic activities. Such studies underscore the chemical's utility in discovering new therapeutic agents with broad-spectrum biological activities (Khan et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c1-10-8-14(18-11(2)17-10)22-13-4-6-19(7-5-13)15(21)9-16-12(3)20/h8,13H,4-7,9H2,1-3H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBORYUCVIMRMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CNC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B3010351.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone](/img/structure/B3010352.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B3010362.png)

![1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole](/img/structure/B3010363.png)

![[4-Chloro-3-(difluoromethyl)phenyl]methanol](/img/structure/B3010369.png)